molecular formula C10H8Cl2O B3047394 Cyclobutanone, 2,2-dichloro-3-phenyl- CAS No. 13866-28-9

Cyclobutanone, 2,2-dichloro-3-phenyl-

Cat. No.: B3047394
CAS No.: 13866-28-9
M. Wt: 215.07 g/mol
InChI Key: IMSRXSVLHDRDGF-UHFFFAOYSA-N
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Description

Cyclobutanone, 2,2-dichloro-3-phenyl- is an organic compound with the molecular formula C10H8Cl2O It is a derivative of cyclobutanone, where two chlorine atoms and a phenyl group are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone, 2,2-dichloro-3-phenyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where a suitable precursor undergoes cyclization to form the cyclobutanone ring. For instance, the reaction of 1,3-dithiane with 1-bromo-3-chloropropane followed by deprotection with mercuric chloride and cadmium carbonate can yield cyclobutanone derivatives . Additionally, free radical cyclization and ring-expansion approaches are also employed in the synthesis of cyclobutanone compounds .

Industrial Production Methods

Industrial production methods for cyclobutanone, 2,2-dichloro-3-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate efficient cyclization and chlorination processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-dichloro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclobutanone derivatives.

Scientific Research Applications

Reaction Types

The compound exhibits several types of chemical reactions:

  • Oxidation : Converts the ketone group to carboxylic acids or other derivatives.
  • Reduction : Transforms the ketone into alcohols.
  • Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Chemistry

Cyclobutanone, 2,2-dichloro-3-phenyl- serves as a valuable building block in organic synthesis. It is utilized in the formation of complex organic molecules and as a reagent in various chemical reactions. Its unique substituents enhance its reactivity and specificity in synthetic pathways.

Biological Studies

The compound has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. Research indicates that it may act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways and cellular processes .

Industrial Applications

In industry, cyclobutanone derivatives are crucial intermediates for synthesizing specialty chemicals and materials. These include applications in:

  • Electronics : Used in manufacturing liquid crystals.
  • Agriculture : Serves as precursors for fungicides, insecticides, and herbicides.
  • Pharmaceuticals : Important for producing highly effective medicinal compounds .

Case Study 1: Synthesis of Specialty Chemicals

A study demonstrated the synthesis of cyclobutanone derivatives used in liquid crystal production. The research highlighted the efficiency of using cyclobutanones as intermediates due to their unique chemical properties that facilitate high yields in complex syntheses .

Research evaluating the biological activity of cyclobutanone derivatives showed promising results regarding their enzyme inhibition capabilities. The findings suggested that these compounds could serve as leads for developing new therapeutic agents targeting specific enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of cyclobutanone, 2,2-dichloro-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the chlorine and phenyl substitutions.

    2,2-Dichlorocyclobutanone: A derivative with only chlorine substitutions.

    3-Phenylcyclobutanone: A derivative with only a phenyl substitution.

Uniqueness

Cyclobutanone, 2,2-dichloro-3-phenyl- is unique due to the presence of both chlorine and phenyl groups, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Biological Activity

Cyclobutanone, 2,2-dichloro-3-phenyl- is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C9H6Cl2O\text{C}_9\text{H}_6\text{Cl}_2\text{O}

Biological Activity Overview

Cyclobutanone derivatives have been studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The dichloro substitution pattern and phenyl group contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that cyclobutanone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. A comparative analysis of related compounds suggests that the presence of halogen atoms enhances antimicrobial efficacy.

CompoundActivityReference
Cyclobutanone, 2,2-dichloro-3-phenyl-Moderate antibacterial activity
Related cyclobutanonesStronger activity against Gram-positive bacteria

Anti-inflammatory Properties

Cyclobutanones have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential for therapeutic use in inflammatory diseases.

The mechanism by which cyclobutanone, 2,2-dichloro-3-phenyl- exerts its biological effects may involve the modulation of signaling pathways associated with inflammation and microbial resistance. Preliminary studies suggest that these compounds may interact with cellular receptors involved in inflammatory responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various cyclobutanone derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria.
    • Findings : The study reported a reduction in bacterial load by up to 70% when treated with optimized cyclobutanone derivatives.
  • Case Study on Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharides (LPS), cyclobutanone derivatives were shown to significantly reduce edema and cytokine levels.
    • Findings : The treatment resulted in a 50% decrease in TNF-alpha levels compared to control groups.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of cyclobutanones. For example, the introduction of additional halogen atoms or functional groups has been correlated with increased potency against specific pathogens and inflammatory markers.

Properties

IUPAC Name

2,2-dichloro-3-phenylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSRXSVLHDRDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407783
Record name Cyclobutanone, 2,2-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13866-28-9
Record name Cyclobutanone, 2,2-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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